N-Bsmoc-L-asparagine N-Bsmoc-L-asparagine
Brand Name: Vulcanchem
CAS No.: 197245-31-1
VCID: VC21276270
InChI: InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
SMILES: C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C14H14N2O7S
Molecular Weight: 354.34 g/mol

N-Bsmoc-L-asparagine

CAS No.: 197245-31-1

Cat. No.: VC21276270

Molecular Formula: C14H14N2O7S

Molecular Weight: 354.34 g/mol

* For research use only. Not for human or veterinary use.

N-Bsmoc-L-asparagine - 197245-31-1

Specification

CAS No. 197245-31-1
Molecular Formula C14H14N2O7S
Molecular Weight 354.34 g/mol
IUPAC Name (2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
Standard InChI Key SAYGRVJKBKWLHI-JTQLQIEISA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O
SMILES C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O

Introduction

Comparison with Related Compounds

N-Fmoc-L-asparagine Characteristics

To understand the potential properties of N-Bsmoc-L-asparagine, we can examine the well-documented N-Fmoc-L-asparagine, which serves a similar function in peptide synthesis. N-Fmoc-L-asparagine has the following properties:

  • Chemical formula: C₁₉H₁₈N₂O₅

  • Molecular weight: 354.36 g/mol

  • Melting point: 190°C (decomposition)

  • Physical form: White to light yellow crystalline powder

  • Optical rotation: -13° (c=1, DMF)

  • Storage: Sealed in dry conditions at 2-8°C

Solubility Profile

The solubility characteristics of N-Fmoc-L-asparagine provide insight into what might be expected for N-Bsmoc-L-asparagine:

SolventSolubility (N-Fmoc-L-asparagine)
WaterSoluble
1% acetic acidSoluble
DMFSoluble
Organic solventsVarying solubility

N-Bsmoc-L-asparagine likely shares some solubility characteristics with its Fmoc counterpart, though the Bsmoc group may confer different solubility properties due to structural differences.

Physicochemical Properties

The following table presents predicted physicochemical properties for N-Bsmoc-L-asparagine based on structural analysis and comparison with similar compounds:

PropertyPredicted Value
AppearanceWhite to off-white solid
StateCrystalline powder
Water SolubilityLimited
Organic Solvent SolubilitySoluble in polar organic solvents (DMF, DMSO)
pKaApproximately 3.5-4.0
Storage StabilityRequires dry, cool conditions

Synthesis Approaches and Methodologies

General Protection Strategies

The synthesis of N-Bsmoc-L-asparagine likely follows similar principles to other N-protected amino acids. The protection of the alpha-amino group generally involves reaction with the corresponding Bsmoc-active ester or Bsmoc-chloroformate under basic conditions. This reaction is typically conducted in aqueous-organic biphasic systems or in organic solvents like dioxane or DMF.

Comparative Synthesis Methodologies

The synthesis of protected asparagine derivatives typically requires careful control of reaction conditions to avoid side reactions, particularly at the carboxamide side chain. For context, N-Fmoc-L-asparagine synthesis involves the reaction of L-asparagine with 9-fluorenylmethyl chloroformate under controlled conditions . Similarly, N-Bsmoc-L-asparagine synthesis would likely involve reaction with the corresponding Bsmoc-chloroformate reagent.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

N-Bsmoc-L-asparagine, like other protected asparagine derivatives, serves a critical function in peptide synthesis. The protection of the alpha-amino group prevents unwanted reactions during peptide coupling, enabling controlled, stepwise synthesis of peptides.

N-Fmoc-L-asparagine is commonly used in Fmoc solid-phase peptide synthesis , and N-Bsmoc-L-asparagine would serve a similar function but with potentially different deprotection conditions and chemical stability profiles.

Advantages of Bsmoc Protection

The Bsmoc protecting group may offer certain advantages compared to other protecting groups like Fmoc:

  • Different deprotection conditions

  • Potentially greater stability under certain reaction conditions

  • Possible compatibility with different coupling reagents

  • Alternative orthogonal protection strategies

Biological Context of L-Asparagine

Natural Occurrence and Function

L-Asparagine, the core amino acid in N-Bsmoc-L-asparagine, is a non-essential amino acid with significant biological importance:

  • First isolated from asparagus juice, which is a high source of L-asparagine

  • Critical component in protein synthesis

  • Key role in cellular metabolism

  • Involved in the regulation of cell growth and development

  • Important in cancer therapeutics, as certain cancer cells require L-asparagine for growth

Biosynthesis of L-Asparagine

The natural synthesis of L-asparagine occurs through asparagine synthetase (AS), which catalyzes the conversion of L-aspartic acid (L-Asp) to L-asparagine (L-Asn) in the presence of ATP and ammonium ions or glutamine . Research has demonstrated that:

  • Biocatalysis using asparagine synthetase offers advantages over traditional chemical synthesis methods

  • Novel enzyme variants like LsaAS-A show improved catalytic performance

  • Optimal enzymatic conditions include temperature of 41°C and pH of 8.0

  • ATP regeneration systems can enhance the efficiency of L-asparagine synthesis

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of N-Bsmoc-L-asparagine would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation

  • Infrared (IR) spectroscopy: Identification of characteristic functional groups

  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation pattern

  • UV-Vis spectroscopy: Characterization of absorption properties

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